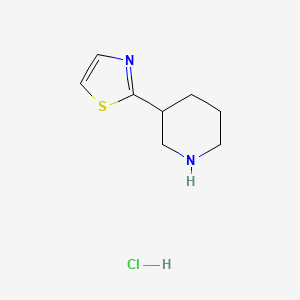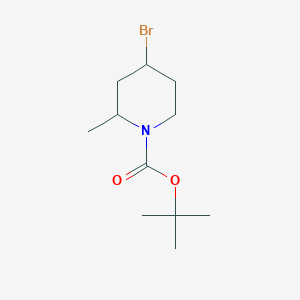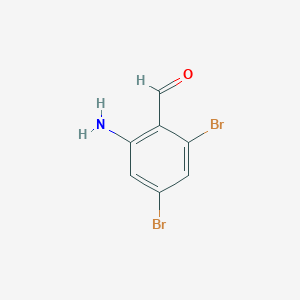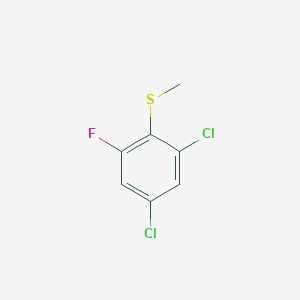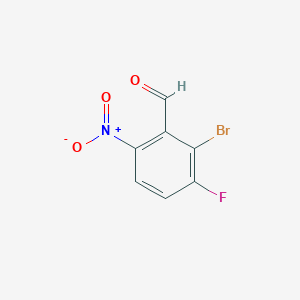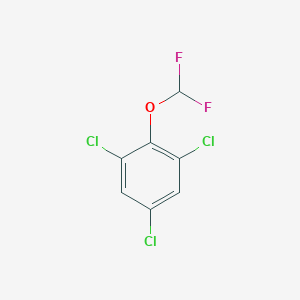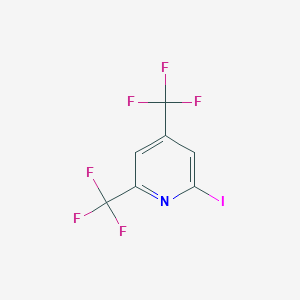
2-Chloro-1-(difluoromethoxy)-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(difluoromethoxy)-3-iodobenzene, also known as 2-CFM-3-I, is a halogenated aromatic compound that has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments due to its unique properties, such as its stability, solubility, and reactivity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(difluoromethoxy)-3-iodobenzene has been used in a variety of scientific research applications, including organic synthesis, spectroscopy, and chromatography. It has also been used to study the structure and reactivity of aromatic compounds, as well as to develop new methods for the synthesis of compounds. In addition, it has been used to study the mechanism of action of drugs, as well as to investigate the effects of environmental pollutants on living organisms.
Wirkmechanismus
2-Chloro-1-(difluoromethoxy)-3-iodobenzene has been used in a variety of laboratory experiments due to its unique properties, such as its stability, solubility, and reactivity. It has been found to interact with a variety of molecules, such as enzymes and receptors. These interactions are believed to be responsible for its biological activity. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Chloro-1-(difluoromethoxy)-3-iodobenzene has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It has also been found to have anti-inflammatory and analgesic effects, as well as to reduce the production of reactive oxygen species. In addition, it has been found to have anti-cancer, anti-viral, and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1-(difluoromethoxy)-3-iodobenzene has several advantages for laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. In addition, it is soluble in a variety of solvents, making it easy to handle and use in experiments. However, it is important to note that 2-Chloro-1-(difluoromethoxy)-3-iodobenzene is a halogenated aromatic compound and may be susceptible to oxidation or degradation when exposed to light or air.
Zukünftige Richtungen
There are several potential future directions for 2-Chloro-1-(difluoromethoxy)-3-iodobenzene. It could be used in the development of new drugs or therapies for the treatment of a variety of diseases, such as cancer, inflammation, and viral infections. In addition, it could be used to study the structure and reactivity of aromatic compounds, as well as to develop new methods for the synthesis of compounds. It could also be used to further investigate the mechanism of action of drugs, as well as to investigate the effects of environmental pollutants on living organisms. Finally, it could be used to study the effects of 2-Chloro-1-(difluoromethoxy)-3-iodobenzene on a variety of biological systems, such as cells, tissues, and organs.
Synthesemethoden
2-Chloro-1-(difluoromethoxy)-3-iodobenzene can be synthesized from 2-chloro-1-(difluoromethoxy)-3-iodobenzene (2-Chloro-1-(difluoromethoxy)-3-iodobenzene) through a process called iodination. This process involves the reaction of 2-Chloro-1-(difluoromethoxy)-3-iodobenzene with a strong base, such as sodium hydroxide, to form a sodium salt. The sodium salt is then reacted with an iodine source, such as sodium iodide, to form 2-Chloro-1-(difluoromethoxy)-3-iodobenzene. The reaction is generally carried out in an aqueous medium and can be completed in a few hours.
Eigenschaften
IUPAC Name |
2-chloro-1-(difluoromethoxy)-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2IO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGKMJVIDPSPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(difluoromethoxy)-3-iodobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

